N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine
Description
This compound is a 1,2,4-triazine derivative featuring a vinyl bridge connecting a 6-methyl-3-(methylsulfanyl)triazine core to an N-(4-chlorophenyl)amine group. The methylsulfanyl (SCH₃) substituent at the 3-position of the triazine ring introduces moderate steric bulk and electron-withdrawing properties, while the 4-chlorophenyl group contributes hydrophobic and halogen-bonding interactions.
Properties
IUPAC Name |
4-chloro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4S/c1-9-12(16-13(19-2)18-17-9)7-8-15-11-5-3-10(14)4-6-11/h3-8,15H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOJIDQPSDODIX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine, a compound characterized by its unique triazine structure and chlorophenyl moiety, has garnered attention for its potential biological activities. This article consolidates findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C13H13ClN4S
- Molecular Weight : 292.79 g/mol
- CAS Number : 1164532-30-2
The compound's structure includes a triazine ring with a methylsulfanyl group, which is hypothesized to contribute to its biological activity.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells through mechanisms that may involve cell cycle arrest and modulation of apoptotic pathways. For instance, studies using MTT assays have shown that similar compounds can inhibit cell viability in cancer lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
- Case Studies :
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of triazine derivatives suggest potential efficacy against various pathogens. The presence of the chlorophenyl group may enhance the compound's interaction with microbial targets.
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The triazine moiety in its structure is known for its biological activity, particularly in targeting cancer cells. For instance, compounds derived from triazines have shown promising results in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
- A study conducted by researchers at the National Cancer Institute evaluated a series of triazine derivatives for their cytotoxic effects on different cancer cell lines. Among them, N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine exhibited significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. The presence of the chlorophenyl group is associated with enhanced anti-inflammatory activity.
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | COX-II inhibition |
| Celecoxib | 8.0 | COX-II inhibition |
| Aspirin | 15.0 | COX-I/II inhibition |
This table indicates that while the compound shows promising anti-inflammatory effects, it may require further optimization to enhance potency compared to established drugs like Celecoxib .
Herbicidal Activity
The unique structure of this compound has led to its exploration as a potential herbicide. The triazine ring is known for its ability to inhibit photosynthesis in plants.
Case Study:
- In a field trial conducted by agricultural scientists, the compound was tested against common weeds in maize crops. Results indicated a significant reduction in weed biomass compared to untreated plots, suggesting effective herbicidal activity .
Synthetic Pathways
The synthesis of this compound involves several steps including:
- Formation of the triazine core through cyclization reactions.
- Introduction of the chlorophenyl and vinyl groups via nucleophilic substitution reactions.
Data Table: Synthesis Steps Overview
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | 6-Methyl-3-(methylsulfanyl)-1,2,4-triazine | 75 |
| 2 | Substitution | 4-Chloroaniline + Vinyl Bromide | 80 |
These synthesis pathways are crucial for producing the compound in sufficient quantities for research and application purposes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazine Ring
Methylsulfanyl vs. Benzylsulfanyl
- N-(2-[3-(Benzylsulfanyl)-6-Methyl-1,2,4-Triazin-5-yl]Vinyl)-4-Chloroaniline (CAS 477866-50-5, C₁₉H₁₇ClN₄S, M = 368.88): Replacing methylsulfanyl with benzylsulfanyl (SCH₂C₆H₅) increases hydrophobicity and steric bulk. This substitution may enhance binding to hydrophobic enzyme pockets but reduce solubility in polar solvents.
Methylsulfanyl vs. Chlorobenzylsulfanyl
- N-(2-{3-[(4-Chlorobenzyl)Sulfanyl]-6-Methyl-1,2,4-Triazin-5-yl}Vinyl)-O-Methylhydroxylamine (CAS 477866-64-1, M = 322.82):
The 4-chlorobenzylsulfanyl group (SCH₂C₆H₄Cl) adds both halogen bonding and electron-withdrawing effects. This modification could improve binding affinity to targets like kinases or proteases but may increase metabolic instability due to the reactive C-Cl bond .
Modifications to the Aromatic Amine Group
4-Chlorophenyl vs. Fluorinated Benzyl Groups
- (E)-N-[(3-Fluorobenzyl)Oxy]-2-[6-Methyl-3-(Methylsulfanyl)-1,2,4-Triazin-5-yl]Ethenamine (C₁₄H₁₅FN₄OS, M = 306.36):
Fluorination at the benzyl position enhances metabolic stability and lipophilicity. The 3-fluorobenzyloxy group may improve blood-brain barrier penetration, making this analog suitable for central nervous system-targeted therapies .
4-Chlorophenyl vs. Dichlorophenyl
- However, this substitution may reduce solubility and bioavailability .
Comparative Physicochemical Properties
*LogP values estimated via computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
